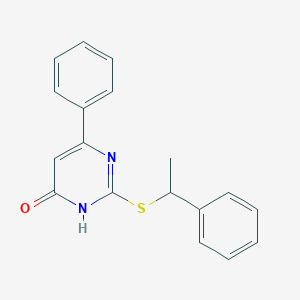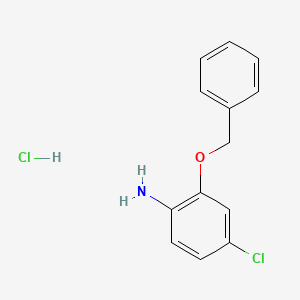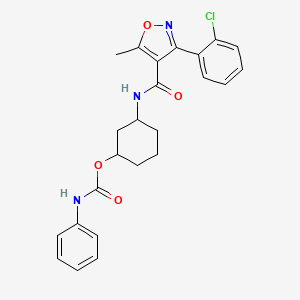
3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group and a 2-chlorophenyl group. The compound also contains a carbamate group, which consists of an organic group attached to a carbonyl (C=O) group, which is in turn attached to an -NH2 group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoxazole ring is aromatic, which means it is planar and has a ring of delocalized electrons . The carbamate group is also planar. The presence of the chlorophenyl group would add to the complexity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution reactions . The carbamate group could be hydrolyzed to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbamate group could increase its solubility in polar solvents . The aromatic isoxazole and phenyl rings could increase its stability .Aplicaciones Científicas De Investigación
Agricultural Applications
Compounds like carbendazim and tebuconazole, with structures similar to the one inquired, are utilized in agriculture for the prevention and control of fungal diseases. Research has explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides, offering benefits like altered release profiles, reduced environmental toxicity, and enhanced efficacy in plant disease management (E. Campos et al., 2015).
Synthesis and Characterization of Derivatives
Several studies focus on synthesizing and characterizing chemical derivatives related to the core structure. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized, with potential applications in various chemical reactions and materials science (Cemal Koray Özer et al., 2009). Another study delves into the antitumor properties of imidazotetrazine derivatives, indicating their potential as broad-spectrum antitumor agents (M. Stevens et al., 1984).
Antimicrobial and Anticancer Activities
Compounds featuring the pyrazole and isoxazole moieties have been evaluated for their antimicrobial and anticancer activities. Novel pyrazole and isoxazole derivatives have shown promise in vitro as antibacterial and antifungal agents, as well as potential chemotherapeutic agents for treating colon cancer due to their ability to inhibit critical cellular pathways (H. B'Bhatt & S. Sharma, 2017), (J. Shaw et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-15-21(22(28-32-15)19-12-5-6-13-20(19)25)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEGUUAXIZVLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
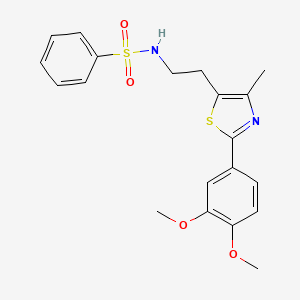
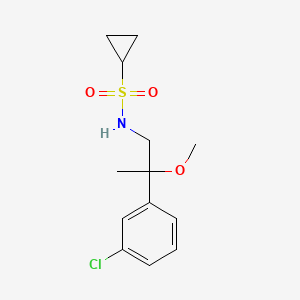
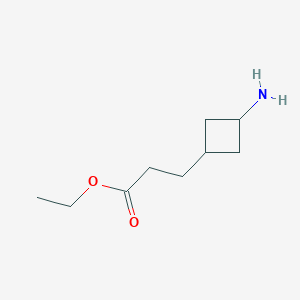
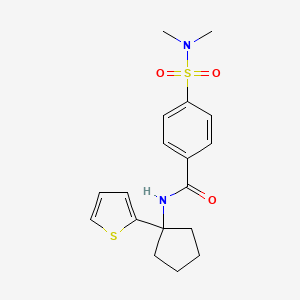
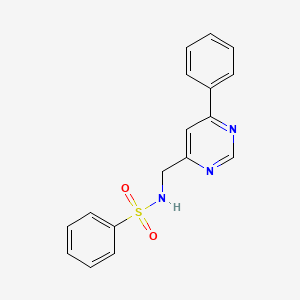
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)
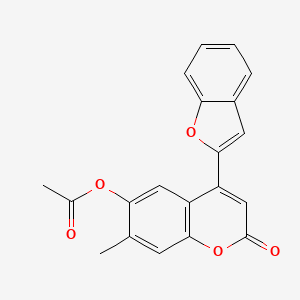

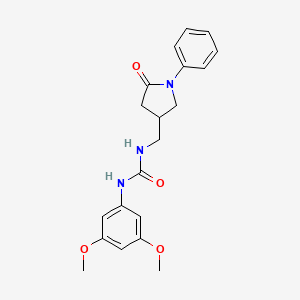
![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)
